molecular formula C30H46O2 B15144866 12-Oleanen-3,11-dione

12-Oleanen-3,11-dione

Cat. No.: B15144866
M. Wt: 438.7 g/mol
InChI Key: XQIVDOSRZQSWFL-LINGBFQGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Oleanen-3,11-dione typically involves the oxidation of precursor compounds such as α-amyrin or β-amyrin. These precursors are subjected to oxidation reactions using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources. The roots and stems of plants like Euonymus laxiflorus are harvested and subjected to extraction processes using solvents such as ethanol or methanol . The crude extract is then purified through techniques like column chromatography and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

12-Oleanen-3,11-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions at specific positions on the triterpenoid skeleton.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in organic solvents.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include hydroxylated derivatives, further oxidized triterpenoids, and substituted triterpenoid compounds .

Scientific Research Applications

12-Oleanen-3,11-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-Oleanen-3,11-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response . Additionally, it modulates signaling pathways such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival . These interactions contribute to its anti-inflammatory and anti-cancer effects.

Properties

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

(6aR,6bS,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione

InChI

InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20?,22?,24?,27-,28+,29-,30-/m1/s1

InChI Key

XQIVDOSRZQSWFL-LINGBFQGSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C1CC(CC2)(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C

Origin of Product

United States

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